Demeton-o sulfone

Description

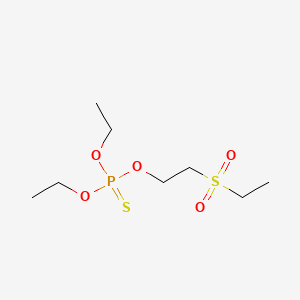

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5PS2/c1-4-11-14(15,12-5-2)13-7-8-16(9,10)6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJFADYLHPWSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OCCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197638 | |

| Record name | Demeton-o sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-54-7 | |

| Record name | Phosphorothioic acid, O,O-diethyl O-[2-(ethylsulfonyl)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-o sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-o sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETON-O SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9898N1EQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Chemical Profile of Demeton-o sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Demeton-o sulfone, an organophosphate metabolite. The information is curated to support research, scientific analysis, and drug development activities.

Chemical Structure and Identification

This compound, a metabolite of the insecticide Demeton, is characterized by a phosphate core with a sulfonylated ethylthio side chain.

Chemical Structure:

-

IUPAC Name: O,O-diethyl O-[2-(ethylsulfonyl)ethyl] phosphorothioate[1]

-

CAS Number: 4891-54-7[1]

-

Molecular Formula: C8H19O5PS2[1]

-

Synonyms: Thionodemeton sulfone, Systox sulfone[1]

Physicochemical and Toxicological Data

Quantitative data for this compound is crucial for understanding its environmental fate, transport, and toxicological profile. While specific experimental data for this compound is limited, information for closely related compounds provides valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Demeton-S-methylsulfone | Source |

| Molecular Weight | 290.34 g/mol | 262.29 g/mol | [1][2] |

| Boiling Point | 145 °C @ 0.05 Torr | 120 °C @ 0.03 mm Hg | [1][2] |

| Vapor Pressure | Not Available | 0.5 x 10⁻³ mm Hg @ 20°C | [2] |

| Water Solubility | Not Available | Miscible with water | [2] |

| LogP (Octanol-Water Partition Coefficient) | Not Available | Not Available |

Table 2: Acute Toxicity Data for Demeton and its Metabolites

| Compound | Test Species | Route of Administration | LD50/LC50 | Source |

| Demeton (mixture of O and S isomers) | Rat | Oral | 1.7 mg/kg | [3] |

| Demeton-O-methyl | Rat | Oral | 676 mg/kg | [2] |

| Demeton-S-methylsulfone | Rat | Oral | 32,400 µg/kg (32.4 mg/kg) | [4] |

| Demeton | Rat | Inhalation (4 hr) | 15 mg/m³ | [3] |

Experimental Protocols

Synthesis of this compound

Analytical Methodology for Residue Analysis

A common approach for the analysis of Demeton and its metabolites involves the oxidation of all related compounds (sulfide and sulfoxide) to the corresponding sulfone, which is then quantified by gas-liquid chromatography (GLC). Using an oxidizing agent like permanganate that does not convert the P=S to a P=O bond allows for the differentiation between the thiono (Demeton-O) and thiolo (Demeton-S) sulfones. This methodology is suitable for regulatory purposes.

A more modern and sensitive method for the simultaneous determination of demeton-S-methyl and its metabolites, including the sulfone, utilizes liquid chromatography coupled with mass spectrometry (LC-MS). A general procedure involves:

-

Homogenization of the sample with antioxidants.

-

Extraction with acetone.

-

Re-extraction with ethyl acetate using an Extrelut column.

-

For lipid-rich samples, a hexane/acetonitrile partitioning step is included.

-

Clean-up using a PSA or tandem graphitized carbon/PSA column.

-

Determination by LC-MS in ESI-SIM mode.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The primary mechanism of toxicity for organophosphates like this compound is the inhibition of acetylcholinesterase (AChE). The following protocol, based on the Ellman method, can be used to quantify the inhibitory activity of this compound.[7][8][9][10]

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 405-412 nm

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

This compound test solutions of varying concentrations

-

Positive control (e.g., a known AChE inhibitor like galanthamine)

-

Negative control (solvent used to dissolve the test compound)

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0) to each well.

-

Add 10 µL of the this compound test solution (or positive/negative control) to the respective wells.

-

Add 10 µL of the AChE enzyme solution (1 U/mL) to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.

-

Immediately measure the absorbance at 412 nm and continue to monitor for a set period (e.g., 10 minutes) to determine the rate of reaction.[8]

-

The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualized Pathways and Workflows

To further elucidate the biological and experimental processes related to this compound, the following diagrams are provided.

References

- 1. DEMETON-O-SULFONE | 4891-54-7 [chemicalbook.com]

- 2. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 3. Demeton - IDLH | NIOSH | CDC [cdc.gov]

- 4. RTECS NUMBER-TF9050000-Chemical Toxicity Database [drugfuture.com]

- 5. Demeton - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. scribd.com [scribd.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of Demeton-O-sulfone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Demeton-O-sulfone is a significant organophosphate metabolite derived from the systemic insecticide Demeton. First introduced in 1951 by Bayer under the trade name Systox, Demeton was a pioneering agrochemical, notable for being the first systemic insecticide. It exists as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer). Demeton-O-sulfone is formed in biological and environmental systems through the oxidative metabolism of Demeton-O. This transformation is critical for understanding the compound's persistence, toxicity, and environmental fate. Like its parent compounds, Demeton-O-sulfone's primary mechanism of action is the potent inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity. This guide provides a comprehensive overview of its discovery, chemical properties, a detailed methodology for its synthesis, its mechanism of action, and protocols for its analysis.

Chemical and Physical Properties

Demeton-O-sulfone is the fully oxidized derivative of the Demeton-O isomer. Its chemical stability is greater than its thioether and sulfoxide precursors, contributing to its persistence as a residue.[1] The key identifiers and properties are summarized below for Demeton-O-sulfone and its related isomers.

Table 1: Chemical Identification of Demeton-O-sulfone and Isomers

| Property | Demeton-O-sulfone | Demeton-S-sulfone | Demeton-O-methyl sulfone |

| CAS Number | 4891-54-7[2] | 2496-91-5[3] | 25476-48-6[1] |

| IUPAC Name | diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphane[2] | 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane[3] | 2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ⁵-phosphane[1] |

| Synonyms | Systox sulfone, Thionodemeton sulfone[2] | Iso-systox sulfone, Demeton thiol sulfone[3] | Methylsystox sulfone[4] |

Table 2: Physicochemical Properties of Demeton-O-sulfone and Isomers

| Property | Demeton-O-sulfone | Demeton-S-sulfone | Demeton-O-methyl sulfone |

| Molecular Formula | C₈H₁₉O₅PS₂[2] | C₈H₁₉O₅PS₂[3] | C₆H₁₅O₅PS₂[1] |

| Molecular Weight | 290.3 g/mol [2] | 290.3 g/mol [3] | 262.3 g/mol [4] |

| Canonical SMILES | CCOP(=S)(OCC)OCCS(=O)(=O)CC[2] | CCOP(=O)(OCC)SCCS(=O)(=O)CC | CCS(=O)(=O)CCOP(=S)(OC)OC[4] |

| Monoisotopic Mass | 290.041153 Da[2] | 290.041153 Da[3] | 262.009853 Da[4] |

Synthesis and Discovery

The discovery of Demeton-O-sulfone is intrinsically linked to the metabolic studies of its parent insecticide, Demeton. It is not a compound that was synthesized for direct application but was identified as a product of biotransformation in plants and animals. The synthetic pathway, therefore, mirrors this metabolic process, which involves a two-step oxidation of the thioether group in Demeton-O.

The initial synthesis of the parent Demeton mixture involves the reaction of 2-hydroxyethylethyl sulfide with diethyl phosphor chloride thiolate.[5] From the resulting Demeton-O isomer, the sulfone is prepared via oxidation.

Caption: Logical workflow for the synthesis of Demeton-O-sulfone.

Experimental Protocol: Synthesis of Demeton-O and Subsequent Oxidation

This protocol describes a representative method for synthesizing the Demeton-O precursor, followed by its oxidation to Demeton-O-sulfone.

Part A: Synthesis of Demeton-O

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-hydroxyethylethyl sulfide, anhydrous sodium carbonate, and a catalytic amount of metallic copper powder in toluene.

-

Addition of Reagent: While stirring vigorously, add diethyl phosphor chloride thiolate dropwise to the mixture at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of the starting materials.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove sodium carbonate and copper. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is a mixture of Demeton-O and Demeton-S, which can be separated by column chromatography.

Part B: Oxidation to Demeton-O-sulfone

-

Reaction Setup: Dissolve the purified Demeton-O from Part A in a suitable solvent such as acetone or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

First Oxidation (to Sulfoxide): Cool the flask in an ice bath. Add one equivalent of an oxidizing agent, such as 30% hydrogen peroxide, dropwise to the solution. Monitor the reaction by TLC. The goal is to selectively form the Demeton-O-sulfoxide.

-

Second Oxidation (to Sulfone): To the solution containing Demeton-O-sulfoxide, add a second, and possibly excess, equivalent of hydrogen peroxide. A stronger oxidizing system (e.g., H₂O₂ in acetic acid) may be required to drive the reaction to the sulfone.[6] The reaction may require gentle heating to proceed to completion.

-

Workup and Purification: Once the reaction is complete, quench any excess peroxide with a reducing agent (e.g., sodium bisulfite solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the final Demeton-O-sulfone product using column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of Demeton-O-sulfone is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Demeton-O-sulfone causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and resulting in a state of cholinergic crisis.

Caption: Signaling pathway of AChE inhibition by Demeton-O-sulfone.

The organophosphate moiety of Demeton-O-sulfone forms a stable, covalent bond with the serine hydroxyl group in the active site of AChE. This phosphorylated enzyme is functionally inactive and its regeneration is extremely slow, leading to a prolonged toxic effect.

Analytical Methodology

The determination of Demeton-O-sulfone, typically as a residue in agricultural or environmental samples, requires sensitive and specific analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for this purpose.[6]

Caption: Experimental workflow for the analysis of Demeton-O-sulfone.

Experimental Protocol: LC-MS Analysis

This protocol provides a general procedure for the simultaneous determination of Demeton-family compounds, including the sulfone, in agricultural products.[6]

-

Sample Preparation:

-

Homogenize a representative sample (e.g., 10 g of fruit or vegetable tissue). To prevent degradation of the analytes, add antioxidants such as L-ascorbic acid and butylhydroxytoluene during homogenization.

-

-

Extraction:

-

Extract the homogenized sample with 50 mL of acetone by shaking vigorously for 15 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

-

Re-extraction:

-

Take an aliquot of the crude acetone extract and dilute it with water.

-

Pass the diluted extract through an EXtrelut® column (diatomaceous earth).

-

Elute the analytes from the column with ethyl acetate.

-

-

Cleanup (for lipid-rich matrices):

-

For samples like cereals, perform a liquid-liquid partitioning step between hexane and acetonitrile to remove lipids. The analytes will partition into the acetonitrile layer.

-

Evaporate the acetonitrile extract to near dryness and reconstitute in a suitable solvent.

-

Further clean the extract using a solid-phase extraction (SPE) cartridge, such as a Primary Secondary Amine (PSA) column or a tandem graphitized carbon/PSA column, to remove interfering matrix components like organic acids and pigments.

-

-

LC-MS Determination:

-

Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source, typically in positive ion mode.

-

Detection: Use Selected Ion Monitoring (SIM) mode for quantification, targeting the specific m/z of the protonated molecular ion of Demeton-O-sulfone and its related compounds for high sensitivity and selectivity.

-

Quantification: Prepare matrix-matched calibration standards to compensate for matrix effects and ensure accurate quantification. The limit of quantification (LOQ) for such methods can reach levels as low as 0.005 mg/kg.

-

References

- 1. Demeton-O-methyl sulfone | 25476-48-6 | Benchchem [benchchem.com]

- 2. Demeton-o sulfone | C8H19O5PS2 | CID 21007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Demeton-S sulfone | C8H19O5PS2 | CID 17239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

Environmental Persistence and Degradation of Demeton-o sulfone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demeton-o sulfone is an organophosphate insecticide and a metabolite of the systemic insecticide Demeton-O-methyl.[1] As a sulfone, it is characterized by its chemical stability, which contributes to its persistence in the environment.[1] This technical guide provides a comprehensive overview of the current understanding of the environmental persistence and degradation of this compound. Due to a notable scarcity of direct environmental fate studies on this compound, this document also incorporates data from its parent and related compounds to infer its likely behavior in various environmental compartments.[2][3] The primary degradation pathways for the demeton family of compounds include hydrolysis, particularly under alkaline conditions, and microbial degradation in soil and water.[1] Photolysis is generally considered a minor degradation pathway for this group of compounds.[1]

Chemical Identity and Formation

This compound is formed in biological and environmental systems through the oxidation of Demeton-O-methyl. This process involves the conversion of the thioether group first to a sulfoxide and subsequently to the more stable sulfone.[1][4] This metabolic transformation is a critical aspect of its environmental presence, as the resulting sulfone is generally more resistant to further degradation than its precursors.[1]

Metabolic Pathway

The formation of this compound from its parent compound, Demeton-O-methyl, is a two-step oxidation process.

Environmental Persistence

Abiotic Degradation

Hydrolysis: Hydrolysis is a major pathway for the degradation of organophosphate insecticides. The rate of hydrolysis is significantly influenced by pH and temperature. For the parent compound, Demeton-S-methyl, hydrolysis is slow in acidic and neutral conditions but accelerates in alkaline media.[1]

Table 1: Hydrolysis Half-life of Demeton-S-methyl at 22°C

| pH | Half-life (days) |

| 4 | 63 |

| 7 | 56 |

| 9 | 8 |

| Source: Data for the related compound Demeton-S-methyl.[1] |

Photolysis: Degradation by sunlight, or photolysis, is considered a minor degradation pathway for the demeton family of compounds. Studies on the related compound Oxydemeton-methyl have indicated that photolytic processes contribute minimally to its overall degradation.[1]

Biotic Degradation

Soil Metabolism: Microbial activity is a significant route for the degradation of demeton compounds in the environment.[1] In aerobic soil studies of the related compound Oxydemeton-methyl, it was found to degrade with a calculated half-life of 3.2 days.[1] The degradation process leads to the formation of sulfonic acids and eventual mineralization to carbon dioxide.[1]

Table 2: Soil Degradation of Related Compounds

| Compound | Condition | Half-life (days) |

| Oxydemeton-methyl | Aerobic Soil | 3.2 |

| Source: Data for the related compound Oxydemeton-methyl.[1] |

Experimental Protocols

Detailed experimental protocols for the environmental fate of this compound are not available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for pesticide registration. The following are general descriptions of protocols relevant to the data presented for related compounds.

Hydrolysis Study (General Protocol based on OECD 111)

-

Test Substance Preparation: A stock solution of the test substance is prepared in a water-miscible solvent.

-

Test System: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

-

Incubation: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 22°C).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the test substance and any major degradation products are determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: The rate of hydrolysis and the half-life are calculated assuming first-order kinetics.

Aerobic Soil Metabolism Study (General Protocol based on OECD 307)

-

Soil Selection: A well-characterized soil is collected and sieved. The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: The test substance, often radiolabelled, is applied to the soil surface.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) with a continuous flow of air to maintain aerobic conditions.

-

Volatile Traps: The effluent air is passed through traps to capture any volatile degradation products, including ¹⁴CO₂.

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: The soil is extracted with appropriate solvents, and the extracts are analyzed to determine the concentration of the parent compound and its degradation products.

-

Data Analysis: The rate of degradation and the half-life of the parent compound are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

Conclusion

The environmental fate of this compound is largely inferred from its chemical nature as a stable sulfone and from the behavior of its parent and related compounds. The available evidence suggests that it is likely to be persistent in the environment, with hydrolysis and microbial degradation being the primary routes of dissipation. The rate of these processes is highly dependent on environmental conditions such as pH, temperature, and microbial activity. Further research is needed to establish the specific environmental half-lives and degradation pathways of this compound to fully assess its environmental risk.

References

- 1. Demeton-O-methyl sulfone | 25476-48-6 | Benchchem [benchchem.com]

- 2. Demeton-O-methyl sulfone [sitem.herts.ac.uk]

- 3. Demeton-S-methyl sulfone [sitem.herts.ac.uk]

- 4. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 5. Demeton-O-methyl sulfone [sitem.herts.ac.uk]

Demeton-o sulfone: A Toxicological Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Toxicological Properties and Effects of Demeton-o sulfone

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a detailed examination of this compound, an organophosphate insecticide and a significant metabolite of Demeton-S-methyl. This document synthesizes critical data on its chemical properties, mechanism of action, metabolic pathways, and extensive toxicological effects, presenting quantitative data in structured tables and detailing experimental methodologies for key studies.

Core Toxicological Properties

This compound, with the chemical formula C₆H₁₅O₅PS₂, is the fully oxidized and more stable metabolite of Demeton-S-methyl.[1] Its primary mechanism of toxicity, characteristic of organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4][5]

Chemical Identity

| Property | Value |

| IUPAC Name | 2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ⁵-phosphane[1] |

| CAS Number | 25476-48-6[1] |

| Molecular Formula | C₆H₁₅O₅PS₂[1] |

| Molecular Weight | 262.284 g/mol [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The principal toxic effect of this compound stems from its potent inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of acetylcholine in synaptic clefts, terminating the nerve impulse. By phosphorylating the serine hydroxyl group at the active site of AChE, this compound renders the enzyme non-functional. This leads to a buildup of acetylcholine and continuous stimulation of cholinergic receptors in the central and peripheral nervous systems.

Metabolism of Demeton-S-methyl to this compound

This compound is a metabolic product of the insecticide Demeton-S-methyl. The metabolic pathway involves a two-step oxidation of the thioether group. This transformation significantly influences the compound's persistence and toxicological profile.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for this compound and its parent compound, Demeton-S-methyl, across various species.

Acute Toxicity of this compound

| Species | Route | Parameter | Value | Reference |

| Rat | Oral | LD50 | 11.25 mg/kg | [6] |

Chronic Toxicity and No-Observed-Adverse-Effect Levels (NOAEL)

| Species | Study Duration | Route | Effect | NOAEL | LOAEL | Reference |

| Rat | 3 months | Diet | Cholinesterase Inhibition | 1 ppm | 3 ppm | [6] |

| Rat | 2 years | Drinking Water | Brain ChE Inhibition | 1 ppm (0.25-0.32 mg/kg bw/day) | 5 ppm | [7] |

| Dog | 1 year | Diet | Brain ChE Inhibition | 10 ppm (0.36 mg/kg bw/day) | 100 ppm | [7] |

| Mouse | 2 years | Drinking Water | Brain ChE Inhibition | 1 ppm (0.05-0.06 mg/kg bw/day) | 5 ppm | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are synthesized protocols from key experiments cited in the literature.

Protocol for a 3-Month Dietary Toxicity Study in Rats

-

Test Substance: Demeton-S-methyl sulfone.

-

Species: Wistar rats (15 males and 15 females per group, with a control group of 30 of each sex).

-

Administration: The test substance was incorporated into the diet at concentrations of 0, 1, 3, 10, and 30 ppm.

-

Duration: 3 months.

-

Observations:

-

Clinical Signs: Daily observation for behavioral changes and signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples were collected at 2, 4, 8, and 13 weeks for analysis of standard hematological and clinical chemistry parameters.

-

Cholinesterase Activity: Plasma and erythrocyte cholinesterase activity were measured at 2, 4, 8, and 13 weeks. Brain cholinesterase activity was measured at termination.

-

Urinalysis and Kidney Function: Assessed at termination.

-

Gross Pathology and Histopathology: A full necropsy was performed on all animals at the end of the study. Organs were weighed, and tissues were preserved for histological examination.

-

-

Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the highest dose at which no statistically significant adverse effects were observed compared to the control group, with a particular focus on cholinesterase inhibition.[6]

Protocol for a 1-Year Oral Toxicity Study in Dogs

-

Test Substance: Demeton-S-methyl sulfone.

-

Species: Purebred Beagle dogs.

-

Administration: The test substance was administered in the diet at concentrations of 0, 1, 10, and 100 ppm.

-

Duration: 1 year.

-

Observations:

-

Clinical Signs: Daily observation for signs of cholinergic toxicity (e.g., tremors, diarrhea).

-

Body Weight and Food Consumption: Monitored throughout the study.

-

Ophthalmology: Examinations were conducted at the beginning and end of the study.

-

Hematology, Clinical Chemistry, and Urinalysis: Samples were collected at regular intervals.

-

Cholinesterase Activity: Plasma, red blood cell (RBC), and brain cholinesterase activities were measured.

-

Gross Pathology and Histopathology: A complete necropsy was performed at termination, with organ weights recorded and tissues examined microscopically.

-

-

Endpoint Analysis: The NOAEL was established based on the highest dietary concentration that did not produce significant cholinesterase inhibition or other treatment-related adverse effects.[7]

Toxicological Effects on Organ Systems

Nervous System

As an acetylcholinesterase inhibitor, the primary target of this compound is the nervous system.[2][3] Acute exposure can lead to classic signs of cholinergic overstimulation, including tremors, convulsions, and respiratory distress.[4] Chronic exposure at lower doses results in sustained inhibition of cholinesterase in both the central and peripheral nervous systems.[7]

Other Organ Systems

While the nervous system is the principal target, some studies have noted other effects at higher doses. In a 3-month rat study, reduced food consumption and decreased growth were observed in males at 30 ppm.[6] A 2-year study in mice noted an increased incidence of retinal atrophy and keratitis in the 50 ppm group.[7] However, liver function tests in rabbits following an acute oral dose did not show significant alterations.[6]

Genotoxicity and Carcinogenicity

Based on a review of available in vitro and in vivo short-term tests, there is no evidence to suggest that Demeton-S-methyl sulfone is genotoxic.[7] Long-term carcinogenicity studies in mice and rats did not reveal any evidence of carcinogenic potential.[7]

Reproductive and Developmental Toxicity

A reproduction study in rats given Demeton-S-methyl sulfone in drinking water did not show any adverse effects on reproductive parameters at the doses tested.[7]

Conclusion

This compound is a potent organophosphate toxicant with a well-defined mechanism of action centered on the irreversible inhibition of acetylcholinesterase. Its toxicological profile is characterized by significant neurotoxicity, with chronic exposure leading to sustained depression of cholinesterase activity. The available data from extensive animal studies have established clear No-Observed-Adverse-Effect Levels, which are critical for risk assessment. While the primary effects are neurological, high-dose, long-term exposure may lead to other organ-specific toxicities. The compound has not been found to be genotoxic or carcinogenic. This comprehensive guide provides essential data and experimental context for researchers and professionals engaged in the evaluation of organophosphate compounds.

References

- 1. Demeton-O-methyl sulfone | 25476-48-6 | Benchchem [benchchem.com]

- 2. Demeton-S-methyl sulfone [sitem.herts.ac.uk]

- 3. Demeton-O-methyl sulfone [sitem.herts.ac.uk]

- 4. Demeton - Wikipedia [en.wikipedia.org]

- 5. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 6. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 7. 790. Demeton-S-Methyl and Related Compounds (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]

The Metabolic Journey of Demeton-o: A Technical Guide to its Sulfoxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway leading from the organophosphate insecticide Demeton-o to its more stable and persistent metabolite, Demeton-o sulfone. This transformation, a critical process in toxicokinetics and environmental fate, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes through a two-step sulfoxidation reaction. This document details the enzymatic players, the chemical transformations, and the regulatory signaling pathways influencing this metabolic conversion. Furthermore, it presents detailed experimental protocols for studying this pathway in vitro and summarizes the available, albeit limited, quantitative data. This guide is intended to be a valuable resource for researchers investigating the metabolism and toxicology of organophosphate compounds.

Introduction

Demeton-o is an organothiophosphate insecticide that undergoes metabolic activation and detoxification in biological systems. A key metabolic route is the oxidation of its thioether group, leading to the formation of Demeton-o sulfoxide and subsequently this compound. This process of sulfoxidation significantly alters the physicochemical properties and biological activity of the parent compound, often resulting in increased polarity and persistence. Understanding the intricacies of this metabolic pathway is crucial for assessing the toxicological risk associated with Demeton-o exposure and for the development of potential remediation strategies. The primary enzymatic system responsible for this biotransformation is the cytochrome P450 monooxygenase system, a versatile family of enzymes central to the metabolism of a vast array of xenobiotics.

The Metabolic Pathway: From Thioether to Sulfone

The metabolic conversion of Demeton-o to this compound is a sequential two-step oxidation process.

Step 1: Oxidation to Demeton-o Sulfoxide

The initial and rate-limiting step is the oxidation of the sulfur atom in the thioethyl side chain of Demeton-o, resulting in the formation of Demeton-o sulfoxide. This reaction is primarily catalyzed by cytochrome P450 enzymes.

Step 2: Oxidation to this compound

The intermediate, Demeton-o sulfoxide, undergoes further oxidation at the same sulfur atom to yield the final product, this compound. This second oxidation step is also mediated by cytochrome P450 enzymes.

Below is a diagrammatic representation of this metabolic pathway.

Key Enzymatic Players: The Cytochrome P450 Superfamily

The sulfoxidation of Demeton-o is a classic example of a phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. While the specific human CYP isoforms responsible for Demeton-o metabolism have not been definitively identified in the literature, studies on structurally similar organothiophosphate pesticides suggest the involvement of several key isoforms.

Based on analogy with other thioether-containing pesticides, the primary candidates for Demeton-o sulfoxidation in humans are likely to include members of the CYP1A, CYP2B, CYP2C, and CYP3A subfamilies. These isoforms are abundant in the liver, the primary site of xenobiotic metabolism, and are known to catalyze a wide range of oxidative reactions.

Quantitative Data on Metabolic Kinetics

Quantitative data on the enzyme kinetics of Demeton-o sulfoxidation are scarce in publicly available literature. To provide a framework for understanding the type of data required for a comprehensive toxicokinetic model, the following table presents hypothetical kinetic parameters for the involvement of two major human CYP isoforms in the two-step oxidation of Demeton-o. It is crucial to note that these values are illustrative and not based on experimental data for Demeton-o.

| Substrate | Product | CYP Isoform | Km (µM) (Hypothetical) | Vmax (pmol/min/pmol CYP) (Hypothetical) |

| Demeton-o | Demeton-o Sulfoxide | CYP3A4 | 25 | 150 |

| Demeton-o | Demeton-o Sulfoxide | CYP2C19 | 50 | 75 |

| Demeton-o Sulfoxide | This compound | CYP3A4 | 40 | 100 |

| Demeton-o Sulfoxide | This compound | CYP2C19 | 75 | 50 |

Table 1: Hypothetical Michaelis-Menten kinetic parameters for the two-step sulfoxidation of Demeton-o by human CYP3A4 and CYP2C19. These values are for illustrative purposes only.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to determine the kinetic parameters of Demeton-o metabolism to this compound using human liver microsomes.

In Vitro Metabolism of Demeton-o using Human Liver Microsomes

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of Demeton-o sulfoxide and this compound from Demeton-o in a human liver microsomal system.

Materials:

-

Demeton-o (analytical standard)

-

Demeton-o sulfoxide (analytical standard)

-

This compound (analytical standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar organophosphate not present in the sample)

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

Vortex mixer

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Demeton-o in a suitable solvent (e.g., methanol) and perform serial dilutions to obtain a range of substrate concentrations (e.g., 0.5 - 200 µM).

-

Prepare a suspension of human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In microcentrifuge tubes, pre-incubate the human liver microsomes, Demeton-o (at various concentrations), and phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be consistent (e.g., 200 µL).

-

Incubate the reaction mixtures at 37°C with gentle shaking.

-

-

Reaction Termination and Sample Preparation:

-

At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of the internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to new tubes for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Demeton-o, Demeton-o sulfoxide, and this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

-

Prepare standard curves for each analyte to enable accurate quantification.

-

-

Data Analysis:

-

Calculate the rate of formation of Demeton-o sulfoxide and this compound at each substrate concentration.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Regulatory Signaling Pathways

The expression and activity of CYP enzymes are tightly regulated by complex signaling networks that respond to both endogenous and exogenous stimuli. Two key pathways implicated in the regulation of xenobiotic-metabolizing enzymes are the Aryl Hydrocarbon Receptor (AHR) and the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathways.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a central role in regulating the expression of several CYP genes, particularly those in the CYP1 family (e.g., CYP1A1, CYP1A2). Upon binding to a ligand, such as certain polycyclic aromatic hydrocarbons or dioxins, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of its target genes, thereby inducing their transcription. While direct evidence for Demeton-o as an AHR ligand is lacking, exposure to complex mixtures of pesticides has been shown to activate this pathway.

NRF2 Signaling Pathway

The NRF2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, such as reactive oxygen species or electrophiles, Keap1 undergoes a conformational change, leading to the release and stabilization of NRF2. NRF2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the induction of a battery of cytoprotective genes, including several phase II detoxifying enzymes and, in some cases, certain CYP isoforms. While primarily associated with phase II enzyme induction, cross-talk between the NRF2 and AHR pathways exists, suggesting a coordinated regulation of xenobiotic metabolism.

Conclusion

The metabolic transformation of Demeton-o to this compound via a two-step sulfoxidation reaction is a critical determinant of its biological activity and environmental persistence. This process is primarily orchestrated by the cytochrome P450 enzyme system, with several isoforms likely contributing to the conversion. While a complete quantitative understanding of the kinetics of this pathway for Demeton-o is still emerging, the experimental and conceptual frameworks presented in this guide provide a solid foundation for future research. A deeper understanding of the specific CYP isoforms involved, their kinetic parameters, and the regulatory networks that govern their expression will be instrumental in accurately assessing the risks associated with Demeton-o exposure and in the broader field of organophosphate toxicology.

Demeton-o sulfone: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-o sulfone (CAS No. 4891-54-7) is an organothiophosphate compound. It is a metabolite of the insecticide Demeton-O, formed through the oxidation of the thioether group to a sulfone.[1] Like other organophosphates, its biological activity is primarily characterized by the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its better-studied analogs, to serve as a reference for research and development activities. Due to the limited availability of experimental data for this compound, this guide incorporates data from its closely related isomers and methylated counterparts to provide a broader context.

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound and its related compounds are summarized in the tables below. It is important to note that experimental data for this compound is scarce, and some values are predicted.

Table 1: Identifiers and Molecular Properties of this compound and Related Compounds

| Property | This compound | Demeton-S sulfone | Demeton-O-methyl sulfone | Demeton-S-methyl sulfone |

| CAS Number | 4891-54-7 | 2496-91-5 | 25476-48-6 | 17040-19-6 |

| Molecular Formula | C₈H₁₉O₅PS₂ | C₈H₁₉O₅PS₂ | C₆H₁₅O₅PS₂ | C₆H₁₅O₅PS₂ |

| Molecular Weight ( g/mol ) | 290.34[5] | 290.34 | 262.29[6] | 262.28[7] |

| IUPAC Name | diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphane | 1-[diethoxy(sulfanylidene)-λ⁵-phosphanyl]oxy-2-ethylsulfonylethane | 2-ethylsulfonylethoxy-dimethoxy-sulfanylidene-λ⁵-phosphane | 1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane[8] |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | Demeton-S sulfone | Demeton-O-methyl sulfone | Demeton-S-methyl sulfone |

| Appearance | Not available | Not available | Not available | White to pale yellowish, microcrystalline[6] |

| Boiling Point (°C) | 145 @ 0.05 Torr[5] | Not available | Not available | 120 @ 0.03 mmHg; 144 @ 0.12 mmHg[6] |

| Melting Point (°C) | Not available | Not available | Not available | Not available |

| Density (g/cm³) | 1.247 (Predicted)[5] | Not available | Not available | 1.416 @ 20°C[6] |

| Vapor Pressure (mmHg) | Not available | Not available | Not available | 0.5 x 10⁻³ @ 20°C[6] |

| Water Solubility | Not available | Not available | Not available | Miscible[6] |

| Log P (Octanol-Water Partition Coefficient) | 1.7 (Predicted) | Not available | Not available | -0.3 (Predicted)[8] |

Signaling and Metabolic Pathways

Metabolic Pathway of Demeton-O

This compound is the final oxidation product in the metabolism of Demeton-O. The thioether group of Demeton-O is first oxidized to a sulfoxide, which is then further oxidized to the more stable sulfone.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, this compound acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE). By covalently bonding to the serine hydroxyl group in the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh).[2][4] The resulting accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, causing neurotoxicity.[2]

Experimental Protocols

Representative Synthesis of this compound

Reaction: Demeton-O → this compound

Materials:

-

Demeton-O (starting material)

-

Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (or other suitable eluents)

Procedure:

-

Dissolve Demeton-O in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA) in dichloromethane to the stirred solution of Demeton-O.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Analytical Protocol: Determination in Agricultural Products by LC-MS/MS

The following is a representative protocol for the analysis of this compound in a complex matrix such as fruits or vegetables, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][9][10]

1. Sample Preparation (QuEChERS Extraction):

-

Homogenize a representative sample of the agricultural product (e.g., 10-15 g) using a high-speed blender.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add an appropriate internal standard.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

-

Cap and shake the tube vigorously for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

3. LC-MS/MS Analysis:

-

Transfer the final extract into an autosampler vial.

-

Inject an aliquot (e.g., 1-5 µL) into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient program to separate the analyte from matrix interferences.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion and optimization.

-

References

- 1. Demeton - Wikipedia [en.wikipedia.org]

- 2. Demeton-O-methyl sulfone [sitem.herts.ac.uk]

- 3. Demeton-O [sitem.herts.ac.uk]

- 4. Demeton-S-methyl sulfone [sitem.herts.ac.uk]

- 5. DEMETON-O-SULFONE | 4891-54-7 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Demeton-O-Sulfone: A Historical and Technical Overview of a Key Pesticide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O-sulfone is a significant metabolite of the organophosphate insecticide Demeton, a pioneering systemic pesticide introduced in 1951 by Bayer under the trade name Systox.[1] As the first of its kind, Demeton revolutionized pest control in agriculture by being absorbed and translocated within plants, effectively targeting sucking insects like aphids, thrips, and sawflies.[1] The commercial formulation of Demeton was a mixture of two isomers: the thiono isomer, Demeton-O, and the thiolo isomer, Demeton-S.[2] Both isomers undergo metabolic oxidation in plants and animals, leading to the formation of their respective sulfoxides and the more stable sulfone metabolites.[2] This technical guide provides an in-depth historical context and scientific overview of Demeton-O-sulfone, focusing on its formation, toxicity, analytical detection, and regulatory history.

Historical Context and Regulatory Status

The use of Demeton became widespread in the mid-20th century. However, due to its high toxicity to humans and other non-target organisms, its registration was eventually canceled by the United States Environmental Protection Agency (EPA) in 1998, and its use is now obsolete in many countries.[1] Regulatory actions were driven by concerns over the acute toxicity and potential long-term health effects of the parent compound and its cholinesterase-inhibiting metabolites, including Demeton-O-sulfone.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | O,O-Diethyl O-[2-(ethylsulfonyl)ethyl] phosphorothioate | |

| CAS Number | 2589-39-1 | |

| Molecular Formula | C8H19O5PS2 | |

| Molecular Weight | 290.34 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Vapor Pressure | 3.4 x 10-4 mmHg at 20°C (for Demeton) | [3] |

| Water Solubility | 666 mg/L (for Demeton) | [3] |

Metabolic Formation of Demeton-O-Sulfone

Demeton-O is metabolized in biological systems through a two-step oxidation of the thioether group. The initial oxidation forms the corresponding sulfoxide, which is then further oxidized to the more stable and persistent sulfone, Demeton-O-sulfone. This metabolic activation is a critical aspect of its toxicology, as the metabolites are also potent acetylcholinesterase inhibitors.

Toxicological Profile

Demeton-O-sulfone, like its parent compound, is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially severe toxic effects.

Quantitative Toxicity Data

| Parameter | Species | Route | Value | Reference |

| LD50 (Demeton-O) | Rat | Oral | 7.5 mg/kg | [1] |

| LD50 (Demeton-S) | Rat | Oral | 1.5 mg/kg | [1] |

| NOAEL (Demeton) | Rabbit | Oral | 0.15 mg/kg/day | [1] |

Environmental Fate

The persistence of Demeton-O-sulfone in the environment is a significant concern. As a more stable metabolite, it can persist in soil and water, posing a potential risk to non-target organisms. The hydrolysis half-life of the parent Demeton mixture is pH-dependent, being more rapid in alkaline conditions. At 30°C, the half-life is 4.2 hours at pH 9 and 8.5 hours at pH 8.[3] However, the sulfone metabolite is generally more resistant to degradation.

Environmental Persistence Data (Demeton)

| Matrix | Parameter | Value | Reference |

| Soil | Koc (Demeton-O) | 387 | [3] |

| Water | Hydrolysis Half-life (pH 9, 30°C) | 4.2 hours | [3] |

Experimental Protocols

Analysis of Demeton-O-Sulfone in Agricultural Produce by GC-MS

This protocol outlines a general procedure for the determination of Demeton-O-sulfone residues in food matrices.

1. Sample Preparation (QuEChERS-based)

-

Homogenize 10-15 g of the sample (e.g., fruit or vegetable).

-

To a 50 mL centrifuge tube, add 10 g of the homogenized sample, 10 mL of acetonitrile, and the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18, and MgSO4).

-

Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 25°C/min to 150°C.

-

Ramp 2: 3°C/min to 200°C.

-

Ramp 3: 8°C/min to 280°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Demeton-O-sulfone.

In Vitro Metabolism of Demeton-O using Rat Liver Microsomes

This protocol describes a general procedure to study the formation of Demeton-O-sulfone from Demeton-O.

1. Reagents and Materials

-

Rat liver microsomes (pooled from male Sprague-Dawley rats).

-

Demeton-O standard.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (0.1 M, pH 7.4).

-

Acetonitrile (for reaction termination).

-

Incubator/shaking water bath.

-

LC-MS/MS system for analysis.

2. Incubation Procedure

-

Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Demeton-O (final concentration, e.g., 1 µM).

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the protein and analyze the supernatant for the presence of Demeton-O-sulfone using LC-MS/MS.

3. LC-MS/MS Analysis

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify Demeton-O and Demeton-O-sulfone.

Conclusion

Demeton-O-sulfone represents a historically important and toxicologically relevant metabolite of the early organophosphate insecticide Demeton. Its formation through metabolic oxidation highlights a key consideration in pesticide toxicology, where the metabolites can be as or more potent than the parent compound. Although the use of Demeton is now largely discontinued in many parts of the world, understanding the properties and analytical detection of its persistent metabolites like Demeton-O-sulfone remains crucial for monitoring historical contamination and for informing the development of safer, less persistent pesticides. The provided experimental frameworks offer a starting point for researchers to further investigate the behavior and impact of this significant pesticide metabolite.

References

Demeton-o-sulfone: A Technical Review of its Chemistry, Toxicology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-o-sulfone is an organophosphate and a metabolite of the insecticide Demeton. The Demeton insecticide was first introduced by Bayer in 1951 and was notable for being one of the first systemic insecticides.[1] It exists as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer).[1] Demeton-o-sulfone is formed in biological and environmental systems through the oxidation of Demeton-O.[2] This metabolic process involves the conversion of the thioether group to a sulfoxide and subsequently to the more stable sulfone.[2] Like other organophosphates, the primary mechanism of toxicity for Demeton-o-sulfone is the inhibition of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system. This technical guide provides a comprehensive review of the available scientific literature on Demeton-o-sulfone, with a focus on its chemical and physical properties, synthesis, analytical methodologies, toxicology, and environmental fate.

Chemical and Physical Properties

Demeton-o-sulfone is the sulfone metabolite of the Demeton-O isomer. While specific experimental data for Demeton-o-sulfone is limited in the literature, properties can be inferred from its structure and data available for the closely related Demeton-S-methyl sulfone. The sulfone group increases the polarity and stability of the molecule compared to its parent compound.

Table 1: Chemical Identification of Demeton-o-sulfone

| Property | Value | Source |

| IUPAC Name | diethoxy-(2-ethylsulfonylethoxy)-sulfanylidene-λ⁵-phosphane | [3][4] |

| CAS Number | 4891-54-7 | [3][4] |

| Molecular Formula | C₈H₁₉O₅PS₂ | [3] |

| Molecular Weight | 290.3 g/mol | [3] |

| Canonical SMILES | CCOP(=S)(OCC)OCCS(=O)(=O)CC | [4] |

| InChI Key | GZJFADYLHPWSII-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of Demeton Analogs (Data for Demeton-S-methyl sulfone)

| Property | Value | Source |

| Appearance | White to pale yellowish, microcrystalline | |

| Odor | Practically odorless | |

| Boiling Point | 120°C at 0.03 mm Hg; 144°C at 0.12 mm Hg | |

| Vapor Pressure | 0.5 × 10⁻³ mm Hg at 20°C | |

| Solubility | Miscible with water; soluble in most organic solvents | |

| Specific Gravity | 1.416 at 20°C/4°C |

Synthesis and Metabolism

The synthesis of Demeton involves the reaction of 2-hydroxyethylethyl sulfide with diethyl phosphorochloridothioate in toluene in the presence of anhydrous sodium carbonate and metallic copper. This process typically results in a mixture of Demeton-S and Demeton-O isomers.[1] Demeton-o-sulfone is then formed through the oxidation of the Demeton-O isomer. This oxidation can be achieved using various oxidizing agents.

Metabolic Pathway of Demeton-O

The metabolic transformation of Demeton-O to Demeton-o-sulfone is a two-step oxidation process that occurs in biological systems and the environment. The thioether group is first oxidized to a sulfoxide, which is then further oxidized to the more stable sulfone.[2]

Caption: Metabolic oxidation of Demeton-O to Demeton-o-sulfone.

Toxicological Profile

The primary mechanism of toxicity for Demeton-o-sulfone, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.

Table 3: Acute Toxicity Data for Demeton (Isomer Mixture)

| Species | Route | LD50 (mg/kg) | Source |

| Rat (oral) | Oral | 1.5 | [5] |

| Rabbit (oral) | Oral | 5 (LDLo) | [5] |

| Mouse (oral) | Oral | 7.85 (LDLo) | [5] |

Note: Specific LD50 values for Demeton-o-sulfone were not found in the reviewed literature. The data presented is for the parent Demeton mixture and should be interpreted with caution.

Acetylcholinesterase Inhibition Pathway

The inhibition of acetylcholinesterase by organophosphates is an irreversible process involving the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This covalent modification renders the enzyme inactive.

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Environmental Fate

Information on the environmental fate of Demeton-o-sulfone is limited. However, as a metabolite of Demeton, its presence in the environment is linked to the use of the parent insecticide. The sulfone group generally increases the persistence of the molecule in the environment compared to the parent thioether or the sulfoxide metabolite.[2]

Experimental Protocols

Synthesis of Sulfones from Sulfides (General Protocol)

While a specific protocol for the synthesis of Demeton-o-sulfone was not found, a general method for the oxidation of sulfides to sulfones involves the use of an oxidizing agent such as hydrogen peroxide.

Materials:

-

Sulfide precursor (e.g., Demeton-O)

-

30% Hydrogen peroxide (H₂O₂)

-

Catalyst (e.g., tantalum carbide or niobium carbide)[6]

-

Solvent (e.g., ethanol)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Dissolve the sulfide precursor in a suitable solvent in the reaction vessel.

-

Add the catalyst to the solution.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture while stirring. The reaction may be exothermic, so cooling may be necessary.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Once the reaction is complete, quench any excess hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite solution).

-

Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using a suitable technique, such as column chromatography, to obtain the pure sulfone.

Caption: General workflow for the synthesis of sulfones from sulfides.

Analytical Methodology: LC-MS for Demeton-S-methylsulfone in Agricultural Products

A sensitive method for the simultaneous determination of demeton-S-methyl, its sulfoxide, and its sulfone in agricultural products has been developed using liquid chromatography coupled with mass spectrometry (LC-MS).[7][8]

Sample Preparation (QuEChERS-based):

-

Homogenize the sample (e.g., fruits, vegetables) with antioxidants like L-ascorbic acid.[7]

-

Extract a known weight of the homogenized sample with acetone.[7]

-

Re-extract an aliquot of the crude extract with ethyl acetate using an Extrelut column.[7]

-

For lipid-rich samples, perform a hexane/acetonitrile partitioning step.[7]

-

Clean up the extract using a PSA (primary secondary amine) column or a tandem graphitized carbon/PSA column.[7]

LC-MS Analysis:

-

Chromatography: High-performance liquid chromatography (HPLC) is used to separate the analytes.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode allows for sensitive and selective detection of the target compounds.[7]

Method Validation:

-

Recoveries: Average recoveries for Demeton-S-methyl and its metabolites from various agricultural products were reported to be between 73.8% and 102.5%.[7]

-

Precision: Relative standard deviations were reported to be ≤5.7%.[7]

-

Limit of Detection (LOD): For the related oxydemeton-methyl and its sulfone in biological samples, LODs of 1 ng/g and 2 ng/g, respectively, have been achieved.[9]

Caption: Workflow for the analysis of Demeton metabolites by LC-MS.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to measure acetylcholinesterase activity and its inhibition.[10]

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Phosphate buffer (e.g., PBS, pH 7.4)

-

DTNB solution

-

Acetylthiocholine iodide solution

-

Inhibitor solution (e.g., Demeton-o-sulfone)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the AChE solution and the DTNB solution to each well.

-

Add the inhibitor solution (or a blank solvent for control) to the appropriate wells and incubate for a specific time to allow for the inhibition reaction.

-

Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate to all wells.

-

Immediately measure the absorbance at 412 nm at different time points using a microplate reader.

-

Calculate the rate of the reaction (change in absorbance per unit time).

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the control wells.

Caption: Workflow for the Ellman's assay for AChE inhibition.

Conclusion

Demeton-o-sulfone is a significant metabolite of the organophosphate insecticide Demeton. Its primary toxicological action is the irreversible inhibition of acetylcholinesterase. While specific quantitative data for Demeton-o-sulfone is scarce in the publicly available literature, its chemical properties, metabolic pathways, and mechanism of action can be understood from the extensive research on its parent compounds and related metabolites. The analytical methods and experimental protocols described in this guide provide a framework for researchers working with this and similar organophosphate compounds. Further research is warranted to fully characterize the toxicological and environmental profile of Demeton-o-sulfone.

References

- 1. Demeton - Wikipedia [en.wikipedia.org]

- 2. Demeton-O-methyl sulfone | 25476-48-6 | Benchchem [benchchem.com]

- 3. Demeton-o sulfone | C8H19O5PS2 | CID 21007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Demeton-O-sulfone | CAS 4891-54-7 | LGC Standards [lgcstandards.com]

- 5. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Analysis of Demeton-o-sulfone in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-o-sulfone is an organophosphate pesticide, and its detection in soil is crucial for environmental monitoring and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of Demeton-o-sulfone in soil matrices. The methodologies described herein are based on established techniques such as QuEChERS for sample preparation, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure

Caption: Chemical structure of Demeton-o-sulfone.

Analytical Workflow Overview

The general workflow for the analysis of Demeton-o-sulfone in soil involves sample preparation to extract the analyte from the complex soil matrix, followed by instrumental analysis for detection and quantification.

Caption: General analytical workflow for Demeton-o-sulfone in soil.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of Demeton-o-sulfone and related compounds using various analytical methods.

| Compound | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Demeton-S-sulfone | Agricultural Products | UHPLC-MS/MS | 0.02 - 2.0 | 5.0 | 75.0 - 110.0 | 0.7 - 14.9 | |

| Demeton-S-methyl sulfone | Rice-based baby food | LC-MS/MS | - | 0.001 mg/kg | - | - | [1] |

| Organophosphate Pesticides | Wheat and Rice | GC-NPD/MS | 1 - 10 | - | 70.2 - 95.25 | < 15 | [2] |

| 26 Pesticides | Soil | LC-MS/MS | 0.1 - 5.0 | 0.5 - 10 | 70 - 120 | < 20 | |

| Semivolatile Organics | Solid Waste/Soil | GC/MS (EPA 8270D) | - | - | Method Dependent | Method Dependent | [3] |

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[2][4]

1. Sample Preparation and Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

For acidic pesticides, add 1% acetic acid to the acetonitrile. For base-sensitive pesticides, use a buffered system (e.g., citrate buffer).

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

-

Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥ 3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.

-

The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

-

The resulting supernatant is the final extract.

3. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 5 mM), is typically used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for organophosphates.

-

MS/MS Parameters: Monitor at least two multiple reaction monitoring (MRM) transitions for Demeton-o-sulfone for quantification and confirmation. The specific precursor and product ions, as well as collision energies, should be optimized for the specific instrument.

| Parameter | Typical Value |

| Column Temperature | 40 °C |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| ESI Voltage | +4.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Protocol 2: Ultrasonic Extraction and GC-MS/MS Analysis

This protocol utilizes ultrasonic extraction, a common technique for extracting organic pollutants from solid matrices.

1. Sample Preparation and Extraction:

-